molecular formula C14H20N2O B7515735 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one

Cat. No. B7515735
M. Wt: 232.32 g/mol
InChI Key: PHWRIRSFUDHUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It belongs to the pyrovalerone family of drugs and has been found to have stimulant effects on the central nervous system. MDPV was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s.

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In animal studies, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to increase locomotor activity and improve cognitive function. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and norepinephrine transporters.

Mechanism of Action

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects associated with 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use include increased heart rate, blood pressure, and body temperature. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to cause anxiety, paranoia, and hallucinations in some users. Long-term use of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been associated with addiction, psychosis, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and ability to selectively target dopamine and norepinephrine transporters. However, the potential for abuse and addiction limits its use in research, and ethical considerations must be taken into account when using 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one in animal studies.

Future Directions

Future research on 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one should focus on its potential therapeutic applications, particularly in the treatment of ADHD and depression. Additionally, further research is needed to understand the long-term effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use on the brain and body. This includes the potential for addiction and the development of psychiatric disorders. Finally, more research is needed to develop safer and more effective treatments for substance abuse disorders, including those related to 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.

Synthesis Methods

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of pyridine. The Leuckart reaction involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride. The reductive amination of pyridine involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride. Both methods result in the formation of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWRIRSFUDHUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one

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